molecular formula C16H34N2O2 B120651 Nitrosoxacin B CAS No. 147317-97-3

Nitrosoxacin B

Cat. No.: B120651
CAS No.: 147317-97-3
M. Wt: 286.45 g/mol
InChI Key: REVOKLHTVIBNJI-UHFFFAOYSA-N
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Description

Nitrosoxacin B (N-Hydroxy-N-hexadecyl-N-nitrosohexadecanamine) is a nitroso-containing natural product isolated from Streptomyces species. Its molecular formula is C₁₆H₃₄N₂, with a molecular weight of 286.457 g/mol. Structurally, it features a long alkyl chain (hexadecyl group) linked to a nitrosohydroxylamine moiety. Physically, it exists as a powder with a melting point of 38.5–39.5°C and demonstrates solubility in dimethyl sulfoxide (DMSO) and chloroform, partial solubility in methanol and hexane, and poor solubility in water .

This compound functions as a 5-lipoxygenase (5-LOX) inhibitor, targeting the arachidonic acid pathway to suppress inflammation. Its spectral characteristics include UV-vis absorption maxima at 230 nm (ε = 6,300 in MeOH/HCl) and 249 nm (ε = 9,900 in MeOH/NaOH), indicative of its nitroso-aromatic interactions .

Properties

CAS No.

147317-97-3

Molecular Formula

C16H34N2O2

Molecular Weight

286.45 g/mol

IUPAC Name

(Z)-hexadecyl-hydroxyimino-oxidoazanium

InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h19H,2-16H2,1H3/b18-17-

InChI Key

REVOKLHTVIBNJI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+](=NO)[O-]

Isomeric SMILES

CCCCCCCCCCCCCCCCN(N=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCN(N=O)O

Synonyms

nitrosoxacin B

Origin of Product

United States

Chemical Reactions Analysis

Search Results Analysis

The provided sources cover general chemical reaction principles, catalytic processes, kinetics, and specific reactions (e.g., nitroglycerin bioactivation, Haber-Bosch process), but none mention "Nitrosoxacin B" or structurally similar compounds. Key topics in the sources include:

  • Double displacement reactions and precipitation chemistry .

  • Catalytic reaction optimization using electricity .

  • Nitrogen oxide chemistry and nitric oxide signaling .

  • Rate laws and reaction mechanisms 11 .

Potential Reasons for Missing Data

  • Nomenclature Issues : The compound name "this compound" may be misspelled, obsolete, or classified under a different IUPAC name.

  • Specialized Research : The compound might be unpublished, proprietary, or studied in niche contexts not captured in open-access databases.

  • Scope Limitations : The search results prioritize widely studied reactions (e.g., industrial catalysis, redox chemistry) over obscure or hypothetical compounds.

Recommendations for Further Investigation

To resolve this gap, consider:

  • Name Verification : Cross-reference with chemical registries like PubChem or SciFinder.

  • Structural Analogues : Explore reactions of related nitroso or quinolone derivatives (e.g., ciprofloxacin, norfloxacin) .

  • Experimental Studies : Conduct reactivity assays with common reagents (acids, bases, oxidizing agents) to infer behavior.

General Chemical Reactivity of Nitroso Compounds

While not specific to "this compound", nitroso-containing compounds typically exhibit:

Reaction TypeExampleConditions
Redox Reactions Reduction to amines or hydroxylaminesCatalytic hydrogenation
Cycloadditions Formation of heterocyclesThermal or photochemical
Nucleophilic Substitution Displacement of nitroso groupsAcidic or basic media

Data Limitations

The absence of experimental data precludes the inclusion of reaction tables, kinetic parameters, or mechanistic details. For authoritative insights, consult specialized journals (e.g., Journal of Medicinal Chemistry) or synthetic methodology reviews.

If additional clarification or targeted literature searches are needed, please provide further details about the compound’s structure or context.

Comparison with Similar Compounds

Structural Insights :

  • Chain Length : this compound and A share identical molecular weights but differ in alkyl chain substitution. The absence of a hydroxyl group in B reduces polarity compared to A, explaining its lower melting point .
  • Thermal Stability : The descending order of melting points (A > B > C) correlates with chain length and functional group complexity. Longer chains and hydroxyl groups enhance intermolecular forces .

Comparison with Other N-Nitroso Compounds

This divergence highlights the role of structural context: Nitrosoxacins lack the small alkyl groups required for genotoxicity but retain redox activity critical for 5-LOX inhibition .

Research Findings and Implications

  • Analytical Characterization : Studies on this compound employ UV-vis spectroscopy and NMR to confirm nitroso group interactions and alkyl chain conformation, methodologies validated in related nitrosobenzene systems .
  • Toxicological Safety: Unlike carcinogenic nitrosamines (e.g., NDMA), this compound’s large alkyl chain and natural origin suggest a safer profile, though formal toxicokinetic studies are needed .
  • Structure-Activity Relationship (SAR) : The Nitrosoxacin series demonstrates that chain length and polar substituents modulate solubility and target engagement, guiding future synthetic optimizations .

Q & A

Basic Research Questions

Q. What methods are used to isolate and characterize Nitrosoxacin B from Streptomyces species?

  • Methodological Answer : this compound is typically isolated using solvent extraction (e.g., DMSO, CHCl3) followed by chromatographic purification. Key steps include culture fermentation of Streptomyces sp., solvent partitioning, and column chromatography. Structural characterization involves mass spectrometry (MS) for molecular weight determination, infrared (IR) spectroscopy for functional groups, and nuclear magnetic resonance (NMR) for stereochemical details. X-ray crystallography has been employed to confirm its absolute configuration .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Critical techniques include:

  • High-resolution MS : To determine the molecular formula (C16H34N2O2) and verify purity.
  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to resolve the N-nitrosohydroxylamine moiety and alkyl chain structure.
  • X-ray crystallography : Used to resolve crystallographic data and confirm stereochemistry, as demonstrated in studies by Miller et al. (1978) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Contradictions in bioactivity (e.g., 5-lipoxygenase inhibition potency) may arise from variations in assay conditions (pH, temperature), solvent compatibility (e.g., DMSO vs. aqueous buffers), or cell line specificity. To resolve these:

  • Standardize protocols : Use validated enzyme inhibition assays (e.g., spectrophotometric monitoring of arachidonic acid metabolism) with controls for solvent effects .
  • Replicate studies : Cross-validate findings in multiple models (e.g., human leukocytes vs. recombinant enzymes).
  • Purity verification : Ensure compound integrity via HPLC and stability tests under experimental conditions .

Q. What in vitro and in vivo models are most appropriate for evaluating the 5-lipoxygenase inhibitory activity of this compound?

  • Methodological Answer :

  • In vitro : Recombinant human 5-lipoxygenase assays using UV-Vis spectroscopy to monitor product formation (e.g., leukotriene B4). Include positive controls (e.g., zileuton) and assess IC50 values under varying oxygen levels .
  • In vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) to evaluate dose-dependent suppression of leukotriene synthesis. Pair with pharmacokinetic studies to correlate plasma concentrations with efficacy .

Q. How does the N-nitroso functional group influence the stability and reactivity of this compound under physiological conditions?

  • Methodological Answer : The N-nitroso group is prone to hydrolysis and photodegradation. Stability assessments should include:

  • pH-dependent degradation studies : Monitor via HPLC at physiological pH (7.4) and acidic/alkaline conditions.
  • Light exposure tests : Compare degradation rates in light-protected vs. ambient conditions.
  • Nitrosation risk analysis : Evaluate potential for nitrosamine formation in formulations using LC-MS/MS, as recommended in toxicological guidelines .

Data and Experimental Design Considerations

Q. What criteria should guide the selection of solvents for in vitro assays involving this compound?

  • Methodological Answer : Prioritize solvents that maintain compound solubility without interfering with assay readouts:

  • DMSO : Suitable for stock solutions (≤0.1% final concentration to avoid cytotoxicity).
  • Methanol/hexane : Use for partitioning during extraction but avoid in cell-based assays due to membrane disruption.
  • Buffer compatibility : Pre-test solubility in PBS or assay-specific buffers to prevent precipitation .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Modular synthesis : Follow routes reported by Mori et al. (2000) for nitroso-containing analogs, using protective groups for the hydroxylamine moiety.
  • Analytical validation : Confirm derivative purity via HPLC (>95%) and structural fidelity via ¹H NMR and HRMS.
  • Documentation : Adhere to FAIR data principles by publishing detailed synthetic protocols and spectral data in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrosoxacin B
Reactant of Route 2
Nitrosoxacin B

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